Heptafluoropropyl pentafluoroethyl ether physical properties
Heptafluoropropyl pentafluoroethyl ether physical properties
The following technical guide details the physical properties, chemical identity, and application protocols for Heptafluoropropyl Pentafluoroethyl Ether (
Technical Guide: Heptafluoropropyl Pentafluoroethyl Ether ( )
Domain: Fluorinated Solvents & Process Fluids in Drug Development CAS Registry Number: 66840-50-4[1][2][3][4]
Executive Summary
Heptafluoropropyl pentafluoroethyl ether (PFE-5) is a fully fluorinated (perfluorinated) ether characterized by extreme chemical inertness, high density, and a boiling point near ambient temperature (
For researchers in drug development, PFE-5 serves critical roles as a single-phase heat transfer fluid for low-temperature reactions, a reaction medium for fluorinated synthesis, and a potential oxygen carrier in biological systems due to the high gas solubility inherent to perfluorocarbons.[1][2]
Chemical Identity & Structural Analysis[1][2][5][6]
The molecule consists of a heptafluoropropyl group (
Nomenclature Data
| Identifier | Value |
| IUPAC Name | 1-(1,1,2,2,2-Pentafluoroethoxy)-1,1,2,2,3,3,3-heptafluoropropane |
| Common Name | Heptafluoropropyl pentafluoroethyl ether; Perfluoro(propyl ethyl ether) |
| CAS Number | 66840-50-4 |
| Molecular Formula | |
| Molecular Weight | 304.03 g/mol |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)OC(F)(F)C(F)(F)F |
Structural Visualization
The following diagram illustrates the perfluorinated ether linkage.
[1][2]
Physical & Thermodynamic Properties[1][2][4][5][7][8][9][10]
The following data represents the standard physical profile of pure Heptafluoropropyl pentafluoroethyl ether. Note the proximity of the boiling point to standard room temperature, necessitating careful handling to prevent evaporative loss.[1][2]
Core Physical Data Table[1][2]
| Property | Value | Condition |
| Boiling Point | @ 760 mmHg | |
| Melting Point | Standard Pressure | |
| Density | @ | |
| Refractive Index ( | @ | |
| Appearance | Colorless, clear liquid | Visual |
| Solubility (Water) | Insoluble ( | Immiscible phase |
| Solubility (Organics) | Soluble in fluorocarbons, ethers | Limited in polar solvents |
Transport & Electrical Properties (Inferred*)
Based on homologous perfluoroether series (
-
Viscosity: Low (
@ ).[1][2] -
Surface Tension: Low (
).[1][2] Excellent wetting properties. -
Dielectric Constant:
(Highly insulating).[1][2]
Critical Applications in Drug Development[1][2]
Fluorinated Synthesis Solvent
In the synthesis of fluorinated pharmaceuticals, PFE-5 acts as a reaction medium that dissolves highly fluorinated intermediates which are often insoluble in standard organic solvents (e.g., THF, DCM).[1][2] Its chemical inertness ensures it does not compete in nucleophilic substitutions or oxidation reactions.[1][2]
Two-Phase Reaction Systems (Fluorous Biphasic Catalysis)
PFE-5 forms a distinct "fluorous phase" when mixed with organic solvents.[1][2] This property is utilized in Fluorous Biphasic Catalysis (FBC) , where a fluorinated catalyst resides in the PFE-5 layer.[1][2]
-
Mechanism: Reactants (organic phase) react at the interface or upon heating (when phases become miscible).[1][2]
-
Separation: Upon cooling, the phases separate, allowing easy recovery of the expensive fluorinated catalyst in the PFE-5 layer.[1][2]
Oxygen Transport & Cell Culture
Perfluorocarbons (PFCs) like PFE-5 dissolve large volumes of respiratory gases (
-
Application: Used in specialized cell culture media to enhance oxygen delivery to high-density 3D tissue cultures or organoids.[1][2]
-
Note: Due to its low boiling point (
), it is typically used in sealed systems or as a component in higher-boiling blends for physiological temperature ( ) applications to prevent flashing.[1][2]
Experimental Protocol: Handling & Density Verification
Objective: Accurately measure the density of PFE-5 while mitigating evaporation errors due to its low boiling point (
Equipment Required[1][2][5][8]
-
Oscillating U-tube densitometer (e.g., Anton Paar) OR Pycnometer (Gay-Lussac type).[1][2]
-
Chilled syringe (
).[1][2]
Step-by-Step Methodology
-
Thermal Conditioning:
-
Sample Injection:
-
Measurement:
-
Recovery:
Safety & Environmental Profile
-
Volatility: With a boiling point of
, PFE-5 will evaporate rapidly at room temperature.[1][2] Use only in well-ventilated fume hoods.[1][2] -
Reactivity: Stable. Incompatible with molten alkali metals (Na, K).[1][2]
-
PFAS Status: As a perfluoroalkyl ether, this compound falls under the broad classification of PFAS (Per- and Polyfluoroalkyl Substances).[1][2] It is persistent in the environment.[1][2] Disposal must follow strict halogenated waste protocols (high-temperature incineration).[1][2]
-
Toxicity: Generally considered biologically inert, but high vapor concentrations can displace oxygen, leading to asphyxiation in confined spaces.[1][2]
References
-
Fluorine1. (n.d.). Catalog of Organofluorine Compounds: Heptafluoropropyl pentafluoroethyl ether. Retrieved from [Link]
-
PubChem. (2024).[1][2][5] 1-(Perfluoroethoxy)perfluoropropane (Compound).[1][2][6] National Library of Medicine.[1][2][6] Retrieved from [Link][1][2]
Sources
- 1. 1-(Perfluoroethoxy)perfluoropropane | C5F12O | CID 10968705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3',5,5'-Tetrachlorodiphenyl ether | C12H6Cl4O | CID 20160982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ethoxy-perfluoropropane | CAS#:66840-50-4 | Chemsrc [chemsrc.com]
- 4. fluorine1.ru [fluorine1.ru]
- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
